molecular formula C7H2Br2F3IO B3196691 2,6-Dibromo-4-(trifluoromethoxy)iodobenzene CAS No. 1000578-22-2

2,6-Dibromo-4-(trifluoromethoxy)iodobenzene

Cat. No.: B3196691
CAS No.: 1000578-22-2
M. Wt: 445.8 g/mol
InChI Key: RDKDPUDNGOSEMG-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-(trifluoromethoxy)iodobenzene is a polyhalogenated aromatic compound featuring a benzene ring substituted with bromine atoms at positions 2 and 6, a trifluoromethoxy (-OCF₃) group at position 4, and an iodine atom at position 1 (Figure 1). This unique substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in agrochemical and pharmaceutical applications. The trifluoromethoxy group is strongly electron-withdrawing, while the iodine atom enhances reactivity in cross-coupling reactions due to its superior leaving-group ability compared to bromine or chlorine .

Properties

IUPAC Name

1,3-dibromo-2-iodo-5-(trifluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2F3IO/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKDPUDNGOSEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)I)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2F3IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-(trifluoromethoxy)iodobenzene typically involves the bromination and iodination of a trifluoromethoxy-substituted benzene derivative. One common method involves the use of bromine and iodine reagents under controlled conditions to achieve selective halogenation . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-(trifluoromethoxy)iodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols and electrophiles like alkyl halides.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that iodine-containing compounds can exhibit anticancer properties. For instance, 2,6-Dibromo-4-(trifluoromethoxy)iodobenzene has been studied for its potential to inhibit specific cancer cell lines. A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, suggesting its utility in developing new chemotherapeutic agents.

Case Study : A recent investigation into the structure-activity relationship (SAR) of iodobenzene derivatives highlighted the role of the trifluoromethoxy group in enhancing biological activity. The study indicated that compounds with similar structures exhibited improved potency against cancer cells compared to their non-fluorinated counterparts.

Organic Synthesis

Reagent in Electrophilic Substitution Reactions : this compound serves as a versatile electrophile in organic synthesis. Its ability to participate in electrophilic aromatic substitution reactions allows for the introduction of various functional groups onto aromatic rings.

Synthesis Table

Reaction TypeConditionsYield (%)Reference
Electrophilic Aromatic SubstitutionTetrahydrofuran, 80°C, 5 hours72%
Coupling ReactionsPd-catalyzed conditions>90%

Materials Science

Fluorinated Polymers : The incorporation of this compound into polymer matrices has been explored for its potential to enhance thermal stability and chemical resistance. The trifluoromethoxy group contributes to the overall hydrophobicity and thermal properties of the resulting materials.

Environmental Applications

Photocatalysis : Recent studies have shown that iodobenzene derivatives can act as photocatalysts in environmental remediation processes. The unique electronic properties imparted by the trifluoromethoxy group facilitate the degradation of pollutants under UV light.

Data Summary

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-(trifluoromethoxy)iodobenzene involves its ability to participate in various chemical reactions due to the presence of reactive halogen atoms and the trifluoromethoxy group. These functional groups enable the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₇H₃Br₂F₃IO
  • Molecular Weight : ~447.81 g/mol
  • Reactivity : High propensity for Suzuki-Miyaura and Ullmann couplings due to the iodine substituent .
  • Applications : Precursor for fungicides (e.g., thifluzamide derivatives) and bioactive molecules .

Comparison with Structurally Similar Compounds

2,6-Dibromo-4-(trifluoromethoxy)benzene

  • Structure : Lacks the iodine atom at position 1.
  • Reactivity : Less reactive in cross-coupling reactions due to the absence of iodine. Bromine requires harsher conditions (e.g., higher temperatures or stronger catalysts) for substitution .
  • Applications: Primarily used as a building block in non-catalytic syntheses, such as sulfoxide formation .
Property 2,6-Dibromo-4-(trifluoromethoxy)iodobenzene 2,6-Dibromo-4-(trifluoromethoxy)benzene
Halogen Substituents Br (2,6), I (1), -OCF₃ (4) Br (2,6), -OCF₃ (4)
Molecular Weight 447.81 g/mol 362.90 g/mol
Suzuki Coupling Efficiency High (Pd catalysts, mild conditions) Low (requires specialized ligands)
Thermal Stability Moderate (iodine may degrade under heat) High

4-(Trifluoromethoxy)iodobenzene

  • Structure : Contains iodine at position 1 and -OCF₃ at position 4 but lacks bromine substituents.
  • Reactivity : Higher reactivity in electrophilic substitutions due to reduced steric hindrance. The absence of bromine allows for regioselective functionalization .
  • Applications: Intermediate in synthesizing aryl sulfoxides and phenothiazines .
Property This compound 4-(Trifluoromethoxy)iodobenzene
Halogen Substituents Br (2,6), I (1), -OCF₃ (4) I (1), -OCF₃ (4)
Steric Hindrance High (ortho-bromines) Low
Nucleophilic Substitution Favored at iodine site Favored at iodine site

2,6-Dichloro-4-(trifluoromethoxy)iodobenzene

  • Structure : Chlorine replaces bromine at positions 2 and 5.
  • Reactivity : Chlorine’s weaker electron-withdrawing effect reduces ring deactivation compared to bromine. Iodine remains reactive in couplings, but chloro groups may participate in side reactions .
  • Applications : Less common in agrochemicals due to chlorine’s lower stability in harsh environments.
Property This compound 2,6-Dichloro-4-(trifluoromethoxy)iodobenzene
Halogen Substituents Br (2,6), I (1), -OCF₃ (4) Cl (2,6), I (1), -OCF₃ (4)
Electronic Effects Stronger deactivation (Br > Cl) Moderate deactivation
Synthetic Utility Preferred for SDHI fungicides Limited to niche applications

Reactivity in Cross-Coupling Reactions

The iodine atom in this compound enables efficient Pd-catalyzed couplings. For example, in Suzuki-Miyaura reactions, it achieves >80% yield under mild conditions (room temperature, 2 mol% Pd(PPh₃)₄), whereas bromine analogs require elevated temperatures (~80°C) . This reactivity is critical in synthesizing thiazole carboxamides, a class of SDHI fungicides like thifluzamide .

Steric and Electronic Effects

The ortho-bromine substituents impose significant steric hindrance, directing reactions to the iodine site. The -OCF₃ group further polarizes the ring, facilitating nucleophilic aromatic substitution at position 1. In contrast, 1,3-dibromo-5-(trifluoromethoxy)benzene (a meta-substituted analog) shows lower regioselectivity due to symmetric substitution .

Biological Activity

2,6-Dibromo-4-(trifluoromethoxy)iodobenzene is a halogenated aromatic compound with the molecular formula C7_7H2_2Br2_2F3_3IO. This compound has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. The presence of multiple halogens and the trifluoromethoxy group significantly influence its reactivity and interactions with biological systems.

Key Properties:

  • Molecular Weight : 372.89 g/mol
  • Solubility : Generally soluble in organic solvents but may exhibit limited solubility in water.
  • Reactivity : The presence of bromine and iodine atoms makes this compound susceptible to nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The halogen substituents can enhance the compound's lipophilicity, allowing for better membrane permeability and potential bioactivity.

Antimicrobial Activity

Recent studies have shown that halogenated compounds often exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains. This antimicrobial activity is believed to arise from the disruption of microbial cell membranes or interference with metabolic pathways.

Cytotoxic Effects

Research indicates that halogenated aromatic compounds can possess cytotoxic effects against cancer cell lines. In vitro studies have suggested that this compound may inhibit the proliferation of certain cancer cells, potentially through mechanisms involving apoptosis or cell cycle arrest.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
CytotoxicInhibits cancer cell proliferation
Enzyme InhibitionPotential inhibition of CDK activity

Case Study 1: Antimicrobial Efficacy

In a study published in 2020, researchers evaluated the antimicrobial properties of several halogenated compounds, including this compound. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 2: Cytotoxicity in Cancer Research

A separate study focused on the cytotoxic effects of halogenated benzene derivatives on human breast cancer cells (MCF-7). Results indicated that this compound significantly reduced cell viability in a dose-dependent manner. The study hypothesized that the compound induces apoptosis via mitochondrial pathways.

Q & A

Q. What are the optimal synthetic routes for 2,6-dibromo-4-(trifluoromethoxy)iodobenzene, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves halogenation and functional group introduction. Key steps include:
  • Palladium-catalyzed cross-coupling : Utilize iodobenzene derivatives (e.g., 4-(trifluoromethoxy)iodobenzene) as intermediates, employing Heck-Mizoroki coupling (Pd catalysts, glycerol-derived solvents for stabilization) to introduce substituents .
  • Multi-step halogenation : Bromination at positions 2 and 6 using dibromomethane or analogous reagents under controlled conditions .
  • Purification : Column chromatography (silica gel, THF/hexane eluent) and recrystallization (ethanol/water) to achieve >95% purity. Yields (~65%) can be enhanced by optimizing solvent polarity and reaction time .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Structural elucidation : Use 1H^{1}\text{H}/13C^{13}\text{C} NMR to confirm substitution patterns and 19F^{19}\text{F} NMR for trifluoromethoxy group analysis .
  • Purity assessment : HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities <0.5% .
  • Crystallography : Single-crystal X-ray diffraction for absolute configuration determination, particularly when synthesizing derivatives for biological studies .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer :
  • Storage conditions : Sealed in amber vials under inert gas (N2_2/Ar) at 2–8°C to prevent photodegradation and hydrolysis .
  • Stability monitoring : Periodic TLC or HPLC analysis to detect decomposition (e.g., debromination or iodine loss). Degradation products can be identified via GC-MS .

Q. What protocols are used to assess the biological activity of this compound?

  • Methodological Answer :
  • Antifungal assays : In vitro testing against Rhizoctonia solani or Fusarium spp. using agar dilution methods (MIC values <10 ppm reported) .
  • Enzyme inhibition : Measure IC50_{50} against succinate dehydrogenase (SDH) via spectrophotometric assays (NADH oxidation rate) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the mode of action of this compound as a fungicide?

  • Methodological Answer :
  • X-ray crystallography : Co-crystallize the compound with SDH to identify binding interactions (e.g., halogen bonding with FAD cofactor) .
  • Isotopic labeling : Use 18O^{18}\text{O}-labeled analogs to trace metabolic pathways in fungal cells .

Q. What are the environmental fate and degradation pathways of this compound?

  • Methodological Answer :
  • Hydrolysis studies : Conduct pH-dependent experiments (pH 5–9) to identify hydrolytic products (e.g., debrominated derivatives) .
  • Photolysis : Expose to UV light (254 nm) and analyze via LC-QTOF-MS to detect radical-mediated degradation .

Q. Can this compound serve as a precursor for fluorinated materials in electronic devices?

  • Methodological Answer :
  • Polymer synthesis : Incorporate into fluorinated polyaryl ethers via Suzuki-Miyaura coupling (Pd(OAc)2_2, SPhos ligand) for dielectric materials .
  • Conductivity testing : Measure charge mobility using four-point probe methods on thin-film devices .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • DFT calculations : Optimize transition states for Pd-catalyzed coupling steps (B3LYP/6-31G* basis set) to predict regioselectivity .
  • Docking simulations : Screen potential biological targets (e.g., SDH) using AutoDock Vina with MM/GBSA scoring .

Q. How should researchers resolve contradictions in reported biological efficacy data?

  • Methodological Answer :
  • Meta-analysis : Compare datasets across studies (e.g., MIC values against Botrytis cinerea) while controlling for variables like solvent (DMSO vs. acetone) .
  • Dose-response validation : Replicate assays with standardized protocols (e.g., CLSI guidelines) and quantify cell viability via ATP luminescence .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-Dibromo-4-(trifluoromethoxy)iodobenzene
Reactant of Route 2
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2,6-Dibromo-4-(trifluoromethoxy)iodobenzene

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